Propyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives This compound is characterized by the presence of a bromine atom at the 7th position of the benzoxepine ring and a propyl ester group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves a multi-step process. One common method starts with the bromination of benzoxepine to introduce the bromine atom at the 7th position. This is followed by the formation of the amide bond through the reaction of the brominated benzoxepine with 4-aminobenzoic acid. The final step involves the esterification of the carboxylic acid group with propanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxepine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-benzoxepine-4-carboxamide: Similar structure but lacks the propyl ester group.
4-(7-Bromo-1-benzoxepine-4-amido)benzoic acid: Similar structure but lacks the esterification with propanol.
Uniqueness
PROPYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to the presence of the propyl ester group, which can influence its solubility, stability, and biological activity. This modification can enhance its potential as a therapeutic agent or a chemical probe.
Properties
Molecular Formula |
C21H18BrNO4 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
propyl 4-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H18BrNO4/c1-2-10-27-21(25)14-3-6-18(7-4-14)23-20(24)15-9-11-26-19-8-5-17(22)13-16(19)12-15/h3-9,11-13H,2,10H2,1H3,(H,23,24) |
InChI Key |
LNKLVLPLMLVBLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.